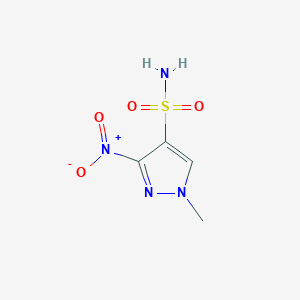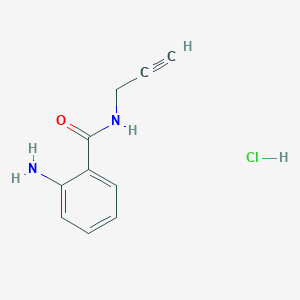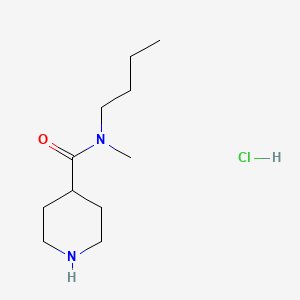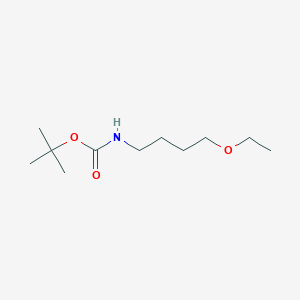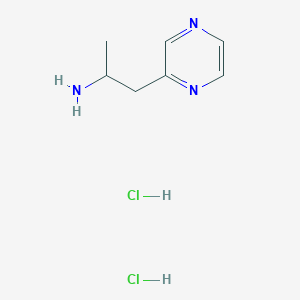![molecular formula C10H8BrClN2O B1521300 5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1152504-39-6](/img/structure/B1521300.png)
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
“5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound used in scientific research. It has a unique structure and finds applications in various fields such as drug development, material science, and organic synthesis. The CAS number for this compound is 1152504-39-6 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrClN2O, and its molecular weight is 287.54 . Further details about its molecular structure are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Research into oxadiazole derivatives has found applications in corrosion inhibition, particularly for protecting metals like mild steel in corrosive environments. A study demonstrated the effectiveness of synthesized oxadiazole derivatives as corrosion inhibitors in hydrochloric acid solution, showcasing their potential in industrial applications to extend the lifespan of metal components and structures. The study employed various analytical techniques to understand the mechanism of action, including weight loss measurements and electrochemical assays, further supported by computational simulations (Kalia et al., 2020).
Antibacterial Properties The antibacterial potential of 1,3,4-oxadiazole derivatives has been a subject of interest, with specific compounds showing promising activity against various bacterial strains. A particular study synthesized novel oxadiazole compounds and evaluated their minimum inhibitory concentration (MIC) against a range of bacteria, finding some derivatives to exhibit significant antibacterial effects. This research contributes to the ongoing search for new antibacterial agents amid growing resistance to existing antibiotics (Rai et al., 2010).
Anticancer and Apoptosis Inducing Activities Compounds containing the 1,3,4-oxadiazole moiety have been identified as potential anticancer agents through the induction of apoptosis in cancer cells. A notable study discovered a specific oxadiazole derivative to induce apoptosis in breast and colorectal cancer cell lines, with further investigation revealing the molecular target as TIP47, an IGF II receptor binding protein. Such findings highlight the therapeutic potential of oxadiazole derivatives in cancer treatment, providing a basis for further research into their mechanism of action and applicability in oncology (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-10-13-9(6-12)14-15-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQWOLJBGITBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
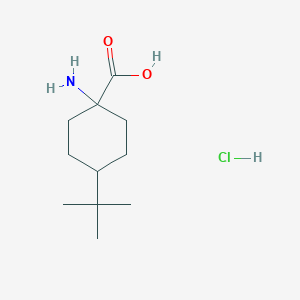
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

